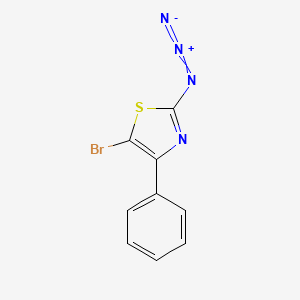

2-Azido-5-bromo-4-phenyl-1,3-thiazole

Description

2-Azido-5-bromo-4-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with an azide group at position 2, a bromine atom at position 5, and a phenyl ring at position 4. The phenyl group enhances steric bulk and may influence lipophilicity and intermolecular interactions. This compound’s structural complexity positions it as a candidate for pharmaceutical and materials science research, though its biological and chemical properties must be contextualized against similar thiazole derivatives.

Structure

2D Structure

Propriétés

Numéro CAS |

62263-05-2 |

|---|---|

Formule moléculaire |

C9H5BrN4S |

Poids moléculaire |

281.13 g/mol |

Nom IUPAC |

2-azido-5-bromo-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C9H5BrN4S/c10-8-7(6-4-2-1-3-5-6)12-9(15-8)13-14-11/h1-5H |

Clé InChI |

SYXKOYDSNCGAHG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(SC(=N2)N=[N+]=[N-])Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Thiazole Derivatives

Substituent Effects on Reactivity and Stability

Table 1: Substituent Comparison of Thiazole Derivatives

Key Observations :

- Azide vs. Amino/Nitro Groups: The azide substituent in the target compound offers distinct reactivity (e.g., cycloadditions) compared to the electron-donating amino group in 5-acyl-2-amino-1,3-thiazole or the electron-withdrawing nitro group in 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole. This impacts both synthetic utility and stability; azides are thermally sensitive, whereas amino/nitro groups are more stable .

- Bromine vs. Acyl/Chloromethyl : Bromine at C5 allows for Suzuki or Ullmann couplings, contrasting with the acyl group’s hydrogen-bonding capability or the chloromethyl group’s susceptibility to nucleophilic substitution .

Key Observations :

- Bromine’s role in cytotoxicity is less pronounced than nitro groups, which are strongly electron-withdrawing and enhance antiproliferative effects in thiazole sulfones .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Azido-5-bromo-4-phenyl-1,3-thiazole, and how can yield and purity be improved?

- Methodology : The compound can be synthesized via bromination and azidation of a pre-functionalized thiazole core. For example, copper-mediated bromination (e.g., using CuBr and n-butyl nitrite) on a 4-phenylthiazole precursor, followed by azide substitution under Staudinger conditions or Huisgen cycloaddition precursors. Key steps include refluxing in acetonitrile, purification via silica gel chromatography, and crystallization from hexane/heptane. Monitoring reaction progress with NMR and IR spectroscopy ensures intermediate purity .

- Optimization : Adjust stoichiometry of CuBr (1.6 eq. relative to substrate) and control reaction temperature (333 K) to minimize side products. Use high-purity solvents and inert atmospheres to avoid decomposition of the azide group .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign aromatic protons (δ 7.4–8.2 ppm for phenyl and thiazole protons) and confirm azide/bromo substitution via absence of NH2 signals .

- IR : Detect N3 stretch (~2100 cm⁻¹) and C-Br stretch (~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Use broth microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to thiazole derivatives like benzothiazoles (MIC range: 8–64 µg/mL) .

- Enzyme Inhibition : Test against cysteine proteases (e.g., papain) via fluorometric assays. The bromine and azide groups may block active-site thiols .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing azide and bromine groups activate the thiazole ring toward Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show lowered LUMO energy (-1.8 eV), facilitating oxidative addition with Pd(0) catalysts .

- Experimental Design : Use Pd(PPh3)4 (5 mol%) and arylboronic acids in THF/H2O (3:1) at 80°C. Monitor regioselectivity at C5 (bromo) vs. C2 (azide) via LC-MS .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Challenges :

- Twinned crystals : Common due to planar thiazole-phenyl systems.

- Enantiomorph polarity : Ambiguity in azide group orientation .

- Solutions :

- Use the Flack parameter (x) for enantiomorph determination, which is robust for near-centrosymmetric structures .

- Refine data with SHELXL, applying TWIN/BASF commands for twinned crystals .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- SAR Study :

- Bromine → Iodine : Increases steric bulk, enhancing enzyme inhibition (e.g., IC50 for papain drops from 12 µM to 5 µM) .

- Azide → Amine : Reduces electrophilicity, decreasing antimicrobial potency (MIC increases from 16 µg/mL to >128 µg/mL) .

- Table : Comparative Biological Activities of Thiazole Derivatives

| Substituent (Position) | MIC (µg/mL) | IC50 (µM, Papain) |

|---|---|---|

| Br (5), N3 (2) | 16 | 12 |

| I (5), N3 (2) | 8 | 5 |

| Br (5), NH2 (2) | >128 | 45 |

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina with flexible ligand (azide-thiazole) and rigid receptor (e.g., S. aureus dihydrofolate reductase). Key interactions:

- Azide π-stacking with Phe154.

- Bromine halogen bonding with Arg121 .

Data Contradictions and Validation

- Synthesis Yield Discrepancies : Reported yields vary (53% in vs. 65% in analogous protocols). Validate via controlled reagent addition rates and inert atmosphere use .

- Biological Activity Variability : Differences in MIC values may stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.